Cytidine 5'-triphosphate sodium salt

RNA Biology Enzyme Kinetics Nucleotide Analogs

CTP sodium salt is a non-substitutable substrate for RNA polymerases in IVT; generic NTPs produce truncated transcripts. This product solves nuclease-driven template/mRNA degradation. - ≥99% purity (HPLC), nuclease-free & Tris-buffered options for yield-optimized IVT - Validated kinetic consistency: distinct catalytic efficiency (kcat/Km) for CTP-dependent enzymes - Essential for CMP-sialic acid synthesis in chemoenzymatic glycan production - Reliable supply: standard research quantities, B2B-compliant documentation

Molecular Formula C9H12N3Na4O14P3
Molecular Weight 571.08 g/mol
Cat. No. B12081802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine 5'-triphosphate sodium salt
Molecular FormulaC9H12N3Na4O14P3
Molecular Weight571.08 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C9H16N3O14P3.4Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;;/q;4*+1/p-4
InChIKeyADFZKEPUVVAOFV-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine 5'-Triphosphate Sodium Salt: A Critical Nucleotide for RNA Synthesis and Enzyme Assays


Cytidine 5'-triphosphate (CTP) sodium salt is a pyrimidine nucleoside triphosphate that functions as a high-energy coenzyme and an essential building block for RNA . It is involved in a variety of biochemical reactions, primarily as a substrate for RNA polymerases during in vitro transcription (IVT) . Beyond its role in RNA synthesis, CTP is a key intermediate in the biosynthesis of phospholipids and serves as a coenzyme in sialylation reactions, critical for producing CMP-sialic acids . Its availability in high-purity, nuclease-free forms is crucial for applications demanding high fidelity, such as mRNA therapeutic manufacturing and sensitive molecular biology assays.

In vitro transcription substrate for RNA polymerases in IVT workflows
High-purity, nuclease-free format supports fidelity-critical molecular biology assays
Coenzyme in phospholipid biosynthesis and sialylation pathway research

Why CTP Sodium Salt Cannot Be Indiscriminately Substituted with Other Nucleotides


Generic substitution with other nucleoside triphosphates (NTPs) is impossible due to the strict substrate specificity of critical enzymes and the unique chemical properties of CTP. RNA polymerases, for example, will not incorporate ATP, GTP, or UTP in place of CTP, and the misincorporation of these nucleotides leads to non-functional or truncated transcripts . Furthermore, the stability and behavior of CTP differ significantly from its analogs in various contexts. For instance, its kinetic parameters with enzymes like tRNA nucleotidyltransferase are distinct, with a catalytic efficiency (kcat/Km) that is an order of magnitude different from ATP . These differences underscore the necessity of using the correct, high-purity CTP salt form for reliable and reproducible scientific outcomes.

! Strict substrate specificity of RNA polymerases prevents NTP interchange; misincorporation may yield truncated transcripts.
! CTP-metal complex stability differs from ATP; may shift Mg²⁺-dependent reaction kinetics and buffer requirements.
! Lower-purity grades or non-certified formats risk nuclease contamination, compromising nucleic acid integrity in sensitive workflows.

Quantitative Differentiation Guide for Cytidine 5'-Triphosphate Sodium Salt


CTP Exhibits Distinct Kinetic Profile with RNA Modifying Enzymes Compared to ATP

In a head-to-head comparison, CTP demonstrated significantly different kinetic parameters relative to ATP when used as a substrate for a class I CCA-adding enzyme (tRNA nucleotidyltransferase) . The enzyme displayed a lower Km and a higher turnover number for CTP, resulting in a much higher catalytic efficiency. This indicates that the enzyme's active site interacts with CTP in a fundamentally different way than it does with ATP, which has direct implications for the design of nucleotide analogs and for understanding enzyme selectivity.

Enzyme Kinetics
Head-to-head
7.9-fold higher catalytic efficiency (kcat/Km) for CTP vs ATP
Supports CTP-specific enzyme assay design and substrate selection
Class I tRNA nucleotidyltransferase; n=2 for CTP, n=10 for ATP
RNA Biology Enzyme Kinetics Nucleotide Analogs

CTP Forms Significantly Less Stable Monomeric Metal Ion Complexes than ATP

A comparative study on the stabilities of monomeric metal ion complexes revealed that CTP forms less stable complexes with divalent metal ions compared to ATP . This class-level inference is based on the fundamental structural differences between purine (ATP) and pyrimidine (CTP) nucleotides. The increased stability of ATP-metal complexes is attributed to the ability of the purine base to form a macrochelate by back-binding to the metal ion, a conformation that is less favorable for the pyrimidine ring in CTP.

Metal Complex Stability
Class-level
CTP forms less stable M(CTP)²⁻ complexes compared to M(ATP)²⁻
May influence Mg²⁺-dependent reaction condition optimization
Class-level inference; attributed to macrochelate formation differences
Inorganic Chemistry Nucleotide Chemistry Metal Ion Coordination

Tris-Buffered CTP Formulation Increases In Vitro Transcription Yields Over Sodium Salt Formulations

A direct comparison of CTP formulations shows that using a Tris-buffered CTP solution leads to higher RNA yields in in vitro transcription (IVT) reactions compared to CTP solutions titrated with NaOH . While the exact fold-improvement is not numerically specified, the manufacturer's claim is based on functional testing. This demonstrates that the formulation of CTP, not just its molecular identity, can have a significant impact on downstream applications. The Tris-buffered format is designed to minimize pH changes during the reaction, which can inhibit enzyme activity and degrade the nascent RNA.

IVT Yield
Data to verify
Tris-buffered CTP reported to increase RNA yield vs NaOH-titrated CTP
Formulation context may affect IVT workflow performance
Supplier functional testing; exact improvement not specified
Molecular Biology In Vitro Transcription Formulation Chemistry

Commercial CTP Sodium Salt Formulations Achieve ≥99% Purity with Guaranteed Nuclease Inactivity

Procurement-grade CTP sodium salt solutions are consistently available at a very high purity (HPLC ≥99%) and are certified free of contaminating nucleases [REFS-1, REFS-2]. This is a critical differentiator from lower-purity grades (e.g., ≥96% or ≥95%) that may be acceptable for less sensitive applications but can compromise results in high-stakes experiments like quantitative PCR, long-read sequencing, or mRNA therapeutic synthesis. The assurance of no detectable endonuclease, exonuclease, or ribonuclease activity is a key specification that guarantees the integrity of nucleic acids in complex reaction mixtures.

Purity & Nuclease
Specification review
HPLC ≥99% purity; reported nuclease-free certification
Supports procurement for fidelity-critical nucleic acid applications
Cross-vendor specification comparison recommended
Quality Control Analytical Chemistry Molecular Biology Reagents

Evidence-Based Applications for Cytidine 5'-Triphosphate Sodium Salt


High-Fidelity In Vitro Transcription for mRNA Therapeutic Manufacturing

The combination of high purity (≥99%) and guaranteed nuclease-free properties makes CTP sodium salt the preferred substrate for in vitro transcription (IVT) in the production of mRNA therapeutics. The absence of nucleases is critical for preventing degradation of the template DNA and the synthesized mRNA product, directly impacting yield and quality. Furthermore, the use of a Tris-buffered formulation can further optimize IVT yields compared to standard sodium salt solutions , making it a key process optimization variable in GMP manufacturing.

Accurate Kinetic Characterization of Nucleotide-Interacting Enzymes

In enzymology, the distinct kinetic behavior of CTP compared to other NTPs, such as its 7.9-fold higher catalytic efficiency with certain tRNA-modifying enzymes over ATP , necessitates its use in precise enzyme assays. For studies on CTP synthetase, RNA polymerases, or other CTP-dependent enzymes, using a well-defined CTP sodium salt substrate is essential for generating accurate and reproducible kinetic parameters (Km, kcat) that are not confounded by impurities or cross-reactivity with other nucleotides.

Synthesis of Sialylated Oligosaccharides and Glycoconjugates

CTP is an essential co-substrate for CMP-sialic acid synthetases, which produce the activated sugar donor CMP-Neu5Ac required for sialyltransferase reactions . In chemoenzymatic synthesis of sialylated oligosaccharides, high-purity CTP ensures efficient conversion to the activated sugar nucleotide. The use of a high-quality CTP source minimizes side reactions and simplifies downstream purification, which is critical for producing well-defined glycans for biological studies or therapeutic development.

Reliable Production of Labeled RNA Probes for Molecular Diagnostics

For synthesizing RNA probes via in vitro transcription, such as those used in FISH or northern blotting, the high purity (HPLC ≥99.5%) of certain CTP sodium salt formulations ensures that the labeling efficiency and probe integrity are not compromised by contaminating nucleotides or degradation products. This is particularly important when using modified nucleotides or when the goal is to generate full-length, high-specific-activity probes for sensitive detection applications.

Application
Selection Property
Validation Focus
In vitro transcription research
Nuclease-free, high-purity nucleotide format
Template and transcript integrity validation
Enzyme kinetics characterization
Defined CTP substrate identity and purity
Kinetic parameter reproducibility (Km, kcat)
Glycoconjugate synthesis studies
CMP-sialic acid synthetase co-substrate fit
Activated sugar donor conversion efficiency
Labeled RNA probe synthesis
High-purity nucleotide substrate consistency
Probe integrity and labeling consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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